Darexaban is classified as an oral anticoagulant and specifically as a direct Factor Xa inhibitor. It was synthesized as part of a broader effort to develop novel anticoagulants that could provide effective alternatives to traditional therapies like warfarin. The compound was investigated for its pharmacological properties and efficacy in various clinical settings, particularly in patients with acute coronary syndrome and those undergoing surgical procedures at risk for thromboembolic events .
The synthesis of Darexaban involves several key steps that utilize various organic chemistry techniques. The compound is derived from a complex structure that includes an oxazolidinone moiety. The synthetic route typically involves:
Darexaban's molecular structure can be characterized by its complex arrangement of atoms, which includes:
Computational studies using density functional theory have been employed to analyze the conformational behavior of Darexaban in different solvents. These studies reveal significant insights into the drug's three-dimensional structure and its interactions with biological targets .
Darexaban undergoes several chemical reactions relevant to its function as an anticoagulant:
The mechanism of action of Darexaban is centered around its ability to inhibit Factor Xa directly. By binding to the active site of this enzyme, Darexaban prevents the conversion of prothrombin to thrombin, thereby interrupting the coagulation cascade. This inhibition leads to:
This mechanism allows for effective anticoagulation without significantly affecting existing thrombin activity or platelet function .
Darexaban exhibits several notable physical and chemical properties:
These properties are essential in determining the pharmacokinetics and pharmacodynamics of Darexaban as an anticoagulant agent .
Darexaban was primarily investigated for its applications in:
Despite its discontinuation from clinical development due to various challenges related to efficacy and safety profiles compared to other anticoagulants on the market, Darexaban's research has contributed valuable insights into the design and optimization of direct Factor Xa inhibitors .
Darexaban (YM150) is a competitive, reversible inhibitor of Factor Xa (FXa), featuring a distinctive L-shaped molecular configuration that optimizes binding within the enzyme’s active site. Its core structure comprises:
This binding architecture enables darexaban to sterically hinder substrate access to the FXa catalytic cleft (Ser195), thereby blocking prothrombin conversion to thrombin. Kinetic studies confirm its competitive inhibition mode, with equilibrium inhibition constants (Ki) in the low nanomolar range (1–5 nM) for human FXa [1] [7]. Molecular dynamics simulations further reveal that darexaban’s rigid conformation minimizes conformational entropy loss upon binding, enhancing affinity compared to flexible inhibitors [4].
Following oral administration, darexaban undergoes rapid first-pass metabolism primarily via glucuronidation, yielding its major active metabolite, darexaban glucuronide (YM-222714). Key characteristics include:
Table 1: Pharmacological Profile of Darexaban vs. Darexaban Glucuronide
Parameter | Darexaban | Darexaban Glucuronide |
---|---|---|
FXa Ki (nM) | 1.2 | 1.4 |
Plasma Half-Life (h) | <1 | 14–20 |
Relative Plasma Exposure | <1% | >95% |
Protein Binding (%) | 83–84 | 74–77 |
Darexaban glucuronide’s stability in systemic circulation underpins darexaban’s sustained anticoagulant effects, as confirmed by dose-dependent reductions in thrombus weight in murine venous thrombosis models (ED50 = 24.8 mg/kg) and suppression of D-dimer levels in atrial fibrillation patients [1] [7].
Darexaban’s metabolism is dominated by UDP-glucuronosyltransferase (UGT)-mediated conjugation, with minimal cytochrome P450 (CYP) involvement. Key metabolic insights include:
Table 2: UGT Isoforms Involved in Darexaban Glucuronidation
UGT Isoform | Tissue Localization | Catalytic Efficiency (Relative Activity) | Inhibition Sensitivity |
---|---|---|---|
1A9 | Liver | High (100%) | Moderate (probenecid) |
1A10 | Intestine | Moderate (60%) | Low |
1A7 | Stomach/Intestine | Low (15%) | Not characterized |
1A8 | Intestine | Low (10%) | Not characterized |
Preclinical pharmacokinetic studies reveal significant species-specific differences in darexaban disposition:
Table 3: Preclinical Pharmacokinetic Parameters of Darexaban Glucuronide
Species | Oral Bioavailability (%) | Half-Life (h) | Renal Clearance (L/h) | Feces:Urine Excretion Ratio |
---|---|---|---|---|
Human | 50–60 | 14–20 | 2.0 | 52:46 |
Rat | 20–25 | 3–4 | 0.8 | 70:30 |
Dog | 55–60 | 8–10 | 1.8 | 45:55 |
Mouse | 35–40 | 4–6 | Not reported | 65:35 |
These interspecies disparities highlight the importance of UGT-mediated metabolism in darexaban’s pharmacokinetics and support cautious extrapolation of preclinical data to humans.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7